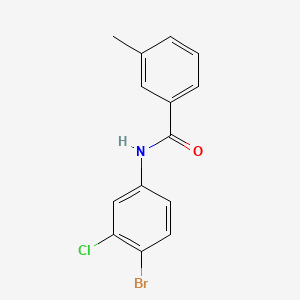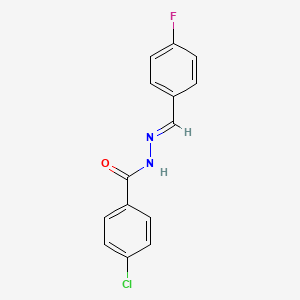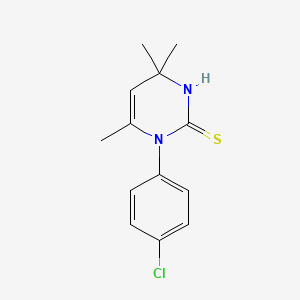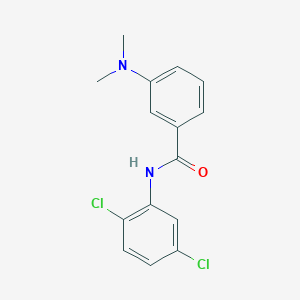
1-butylcyclohexyl (4-chlorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of carbamate compounds, including "1-butylcyclohexyl (4-chlorophenyl)carbamate," often involves the reaction of an alcohol with an isocyanate. While specific synthesis methods for this compound were not directly found, the literature on carbamates suggests that similar procedures could be applied, emphasizing the need for precise conditions to achieve the desired product (Smith & Bucher, 2012).
Molecular Structure Analysis
Molecular structure analysis of carbamates, in general, focuses on understanding the bonding and geometric configuration. Techniques such as X-ray crystallography and NMR spectroscopy are commonly employed to elucidate structural details, providing insights into the arrangement of the butylcyclohexyl and chlorophenyl groups around the carbamate linkage (Peng et al., 2016).
Chemical Reactions and Properties
Carbamates, including "1-butylcyclohexyl (4-chlorophenyl)carbamate," undergo various chemical reactions, such as hydrolysis to produce the corresponding amine and carbon dioxide. Their reactivity towards hydrolysis, biolysis, photolysis, and thermal processes is crucial for understanding their stability and degradation pathways (Smith & Bucher, 2012; Peng et al., 2016).
Physical Properties Analysis
Physical properties such as solubility, melting point, and boiling point are essential for handling and application of "1-butylcyclohexyl (4-chlorophenyl)carbamate." These properties are influenced by the molecular structure, particularly the hydrophobic butylcyclohexyl group and the polar carbamate functionality.
Chemical Properties Analysis
The chemical properties of "1-butylcyclohexyl (4-chlorophenyl)carbamate" are significantly determined by the presence of the carbamate group, which affects its reactivity, stability, and interactions with other molecules. The compound's behavior in the presence of various reagents and conditions can provide further insights into its chemical properties and potential applications.
References
Applications De Recherche Scientifique
Aryl Cation Reactivity and Photogeneration
Studies on aryl cations from aromatic halides, like 4-chlorophenol, have shown their potential in synthesizing arylated products through photogeneration and reactivity. These processes lead to the formation of compounds with medium to good yields, indicating the utility of similar structures in organic synthesis and potentially in developing new chemical entities for various applications (Protti, Fagnoni, Mella, & Albini, 2004).
Thermal Decay and Stability Analysis
Research into the thermal reactions of chlorpropham, a carbamate pesticide, provides insight into the stability and degradation patterns of carbamate compounds. Understanding these mechanisms is crucial for the development and safe use of new carbamate-based chemicals in agriculture and other industries (Smith, Müller, Sander, & Bucher, 2013).
Chiral Separation Technologies
Cyclohexylcarbamates of cellulose and amylose have been evaluated as chiral stationary phases (CSPs) for high-performance liquid chromatography, showcasing their high resolving abilities for enantiomers. This highlights the application of cyclohexylcarbamate derivatives in analytical chemistry, particularly in chiral separation technologies (Kubota, Yamamoto, & Okamoto, 2000).
Molecular Semiconductors and Organic Electronics
Research on quaterthiophene derivatives with cyclohexyl groups emphasizes the role of molecular structure in electronic properties and device performance. This work demonstrates the potential of cyclohexylcarbamate derivatives in the design of organic semiconductors and thin-film transistors, contributing to advancements in organic electronics (Kim et al., 2011).
Agricultural Applications and Environmental Safety
Studies on the sustained release of agricultural chemicals through solid lipid nanoparticles and polymeric nanocapsules, including compounds like carbendazim and tebuconazole, underline the environmental and application-related benefits of carbamate derivatives. This research supports the development of safer and more efficient delivery systems for agricultural chemicals, reducing toxicity and environmental impact (Campos et al., 2015).
Propriétés
IUPAC Name |
(1-butylcyclohexyl) N-(4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO2/c1-2-3-11-17(12-5-4-6-13-17)21-16(20)19-15-9-7-14(18)8-10-15/h7-10H,2-6,11-13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXMSSMKRYZSIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CCCCC1)OC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-butylcyclohexyl) N-(4-chlorophenyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5559995.png)

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[3-(methylthio)benzyl]piperidin-4-ol](/img/structure/B5560027.png)


![N-[2-methyl-3-(1-pyrrolidinyl)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5560048.png)
![3-(1-methyl-1H-imidazol-2-yl)-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperidine](/img/structure/B5560062.png)


![7-(benzylthio)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile](/img/structure/B5560071.png)
![1-(4-methylbenzyl)-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5560073.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5560083.png)